LZ2HR826BL

Description

LZ2HR826BL (CAS 7312-10-9) is a brominated benzothiophene-carboxylic acid derivative with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. Key physicochemical and pharmacological properties include:

- Topological Polar Surface Area (TPSA): 65.54 Ų, indicating moderate polarity.

- GI Absorption: High, suggesting favorable oral bioavailability.

- CYP Inhibition: Acts as a CYP1A2 inhibitor, which may influence drug-drug interactions.

- Toxicity: Labeled with a "Warning" due to unspecified hazards, necessitating careful handling .

Synthesis Method: LZ2HR826BL is synthesized via refluxing with sulfuryl chloride (SO₂Cl₂) in methanol or ethanol, followed by pH adjustment and purification via silica gel chromatography .

Properties

CAS No. |

470666-82-1 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

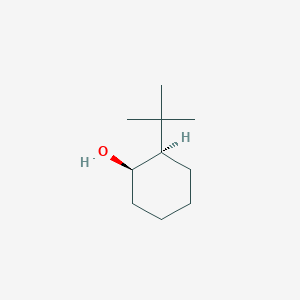

(1R,2R)-2-tert-butylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9+/m0/s1 |

InChI Key |

DLTWBMHADAJAAZ-DTWKUNHWSA-N |

Isomeric SMILES |

CC(C)(C)[C@H]1CCCC[C@H]1O |

Canonical SMILES |

CC(C)(C)C1CCCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LZ2HR826BL can be achieved through several methods. One common approach involves the hydrogenation of 2-tert-butylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This reaction selectively reduces the ketone group to a hydroxyl group, yielding the desired cyclohexanol derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

LZ2HR826BL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized to 2-tert-butylcyclohexanone using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: As mentioned earlier, the reduction of 2-tert-butylcyclohexanone to cyclohexanol can be achieved using hydrogen gas and a palladium catalyst.

Major Products Formed

The major products formed from these reactions include 2-tert-butylcyclohexanone (oxidation), 2-tert-butylcyclohexyl chloride (substitution), and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

LZ2HR826BL has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism by which LZ2HR826BL exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, it may interact with specific enzymes or receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

The following table compares LZ2HR826BL with structurally analogous benzothiophene derivatives (similarity scores ≥ 0.85), highlighting critical differences in substituents, properties, and applications:

| Compound Name (CAS if available) | Molecular Formula | Substituents | Similarity Score | TPSA (Ų) | BBB Permeability | CYP Inhibition | Key Distinctions |

|---|---|---|---|---|---|---|---|

| LZ2HR826BL (7312-10-9) | C₉H₅BrO₂S | Br at position 7* | — | 65.54 | Yes | CYP1A2 | Reference compound; optimal balance of polarity and activity |

| 7-Bromobenzo[b]thiophene-2-carboxylic acid | C₉H₅BrO₂S | Br at position 7 | 0.93 | ~65.54† | Likely‡ | Unknown | Structurally identical; potential differences in synthesis or purity |

| 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₇BrO₂S | Br at position 6; CH₃ at 4 | 0.91 | ~65.54† | Likely‡ | Unknown | Methyl group increases lipophilicity (LogP↑) |

| Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | No halogen substituents | 0.89 | 65.54 | Unconfirmed | None | Lower molecular weight; reduced halogen-mediated reactivity |

| 6-Methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₈O₂S | CH₃ at position 6 | 0.85 | 65.54 | Unconfirmed | None | Enhanced metabolic stability due to methyl group |

*Assumed position based on similarity analysis.

†Estimated based on structural similarity.

‡Inferred from parent compound’s properties.

Key Research Findings

Structural and Functional Insights:

- Methyl Group Effects: The addition of a methyl group (e.g., 6-bromo-4-methyl derivative) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- CYP1A2 Inhibition: LZ2HR826BL’s unique CYP1A2 inhibition distinguishes it from non-inhibitory analogs, suggesting a risk of interaction with drugs metabolized by this enzyme (e.g., clozapine, theophylline) .

Pharmacological Implications:

- BBB Penetration: LZ2HR826BL’s confirmed BBB permeability positions it as a candidate for CNS-targeted therapies, unlike derivatives with unconfirmed or absent BBB penetration .

- Toxicity Profile: The "Warning" label for LZ2HR826BL contrasts with insufficient toxicity data for analogs, emphasizing the need for rigorous safety profiling in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.